N-Nitroso-meglumine: A Technical Guide to Synthesis and Characterization
N-Nitroso-meglumine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-meglumine is a nitrosamine (B1359907) impurity that can form from the reaction of meglumine (B1676163), a common excipient in pharmaceutical formulations, with nitrosating agents.[1] Due to the potential carcinogenic nature of N-nitrosamines, understanding the synthesis, characterization, and potential biological impact of N-Nitroso-meglumine is of critical importance for drug development and safety assessment. This technical guide provides an in-depth overview of the synthesis and characterization of N-Nitroso-meglumine, including experimental protocols and data interpretation.
Chemical Properties
N-Nitroso-meglumine, also known as N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide, is a complex molecule with the potential for multiple chiral centers.[1][2] Its properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide | [1][2] |
| CAS Number | 10356-92-0 | [1][3] |
| Molecular Formula | C₇H₁₆N₂O₆ | [1] |
| Molecular Weight | 224.21 g/mol | |
| Appearance | Not explicitly stated, but likely a solid | |
| Purity | Commercially available at >95% |
Synthesis of N-Nitroso-meglumine
General Experimental Protocol (Proposed)
Materials:
-
Meglumine
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl) or other strong acid
-
Deionized Water
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve a known quantity of meglumine in deionized water in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to maintain a low temperature (0-5 °C).
-
Acidification: Slowly add a stoichiometric equivalent of a strong acid (e.g., HCl) to the meglumine solution while stirring.
-
Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the acidified meglumine solution using a dropping funnel, ensuring the temperature remains low. The reaction mixture should be stirred for a specified period (e.g., 1-2 hours) at low temperature.
-
Quenching: After the reaction is complete, the excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid.
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Nitroso-meglumine.
-
Purification: The crude product may require further purification, for example by column chromatography, to achieve the desired purity.
Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[8]
Characterization of N-Nitroso-meglumine
The characterization of N-Nitroso-meglumine is crucial to confirm its identity and purity. The following techniques are commonly employed.[1][9]
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Due to the presence of rotational isomers (E/Z) around the N-N bond in asymmetrical nitrosamines, the ¹H NMR spectrum is expected to show two sets of signals for the protons adjacent to the nitroso group.[10] The complex polyol chain of the meglumine moiety will also contribute to a complex multiplet region in the spectrum. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of N-Nitroso-meglumine (224.21 g/mol ).[1][11] Common fragmentation patterns for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[12] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the N-N=O group. Typically, a strong band for the N=O stretching vibration is observed in the region of 1430-1460 cm⁻¹, and the N-N stretching vibration appears around 1040-1140 cm⁻¹.[13] The presence of multiple hydroxyl groups will result in a broad O-H stretching band around 3300-3500 cm⁻¹. |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis can be used to assess the thermal stability of N-Nitroso-meglumine and to determine the presence of any residual solvent or water.[1][9]
Signaling Pathways and Biological Activity
N-nitrosamines are generally considered to be pro-carcinogens that require metabolic activation to exert their biological effects.[14] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14] The resulting reactive electrophilic intermediates can then form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[8][14]
While specific signaling pathways for N-Nitroso-meglumine have not been elucidated, studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA), have suggested a link to neurodegeneration with features similar to Alzheimer's disease.[8] This pathway involves impairments in energy metabolism and insulin/IGF signaling.[8]
Visualizations
Caption: General metabolic activation pathway of N-nitrosamines leading to carcinogenesis.
Caption: Generalized potential neurodegenerative pathway of N-nitrosamines.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso-meglumine. While a specific, detailed synthesis protocol is not available in the public domain, a general method based on the nitrosation of meglumine can be employed. The characterization of this compound relies on standard analytical techniques, with particular attention to the potential for rotational isomers in NMR spectroscopy. The biological activity of N-Nitroso-meglumine is presumed to be similar to other N-nitrosamines, involving metabolic activation to a carcinogenic species. Further research is needed to fully elucidate the specific synthesis conditions, detailed spectroscopic data, and the precise biological pathways affected by N-Nitroso-meglumine.
References
- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]
- 2. N-Nitroso-Meglumine | SynZeal [synzeal.com]
- 3. synchemia.com [synchemia.com]
- 4. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 5. veeprho.com [veeprho.com]
- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 8. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Nitroso Meglumine Launch | Advent [adventchembio.com]
- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
